molecular formula C13H20O B14471843 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- CAS No. 36208-34-1

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-

Cat. No.: B14471843
CAS No.: 36208-34-1
M. Wt: 192.30 g/mol
InChI Key: PDSPBIIMJJPMBL-UHFFFAOYSA-N
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Description

Properties

CAS No.

36208-34-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

PDSPBIIMJJPMBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1C=O)(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent steps include functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the bicyclic framework can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

    Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Table 1: Positional Isomers of Bicyclo[2.2.2]octene Carboxaldehyde Derivatives
Compound Name Substituent Positions Molecular Formula CAS RN Key Differences
4-Methyl-1-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde 1, 4 C₁₃H₂₀O 67920-94-9 Reference compound; substituents at positions 1 (isopropyl) and 4 (methyl).
5(or 6)-Methyl-7(or 8)-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde 5/6, 7/8 C₁₃H₂₀O 68259-31-4 Substituent positions vary, leading to distinct steric and electronic effects.
3-Methyl-5-(1-methylethyl)-bicyclo[2.2.2]octene-1-carboxaldehyde 3, 5 C₁₃H₂₀O 148894-25-1 Aldehyde at position 1; substituents at positions 3 and 4.

Key Observations :

  • Positional isomers exhibit differences in boiling points , reactivity , and stereochemical interactions due to substituent placement .
  • For example, the 5/6-methyl-7/8-isopropyl isomer (CAS 68259-31-4) may show altered solubility compared to the reference compound due to ring strain variations .

Functional Group Analogues

Table 2: Derivatives with Modified Functional Groups
Compound Name Functional Group Molecular Formula CAS RN Key Differences
4-Methyl-1-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Aldehyde C₁₃H₂₀O 67920-94-9 Reference compound; aldehyde at position 2.
Methyl 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate Carboxylate ester C₁₄H₂₂O₂ 67392-15-8 Ester group replaces aldehyde; higher molecular weight and reduced polarity.
1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile Methoxy, nitriles C₁₈H₁₈N₂O N/A Complex substitution pattern; increased rigidity and electron-withdrawing effects.

Key Observations :

  • Replacing the aldehyde with an ester (e.g., methyl carboxylate) reduces electrophilicity, impacting reactivity in nucleophilic additions .

Stereochemical Variants

Table 3: Stereoisomers and Diastereomers
Compound Name Stereochemistry Molecular Formula CAS RN Key Differences
(1R,2R,4R)-4-Methyl-1-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (1R,2R,4R) C₁₃H₂₀O 57287-40-8 Stereochemical configuration affects chiral recognition and biological activity.
(1S,2R,4S)-4-Methyl-1-(1-methylethyl)-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (1S,2R,4S) C₁₃H₂₀O 57287-44-2 Enantiomeric pair; distinct optical rotation and chromatographic behavior.

Key Observations :

  • Stereoisomers exhibit differences in optical activity and biological interactions .
  • Diastereomers may show divergent Rf values in chromatographic separation (e.g., 0.42 vs. 0.47 in 5% ethyl acetate/hexanes) .

Physicochemical Properties

  • Boiling Point and Solubility : The reference compound’s aldehyde group enhances polarity compared to ester or hydrocarbon analogues, improving solubility in polar solvents .
  • Stability : The bicyclo[2.2.2]octene framework provides rigidity, reducing conformational flexibility and enhancing thermal stability .

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